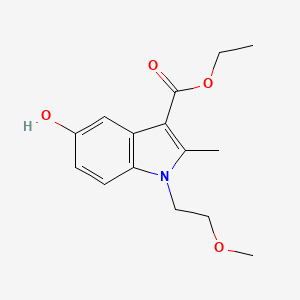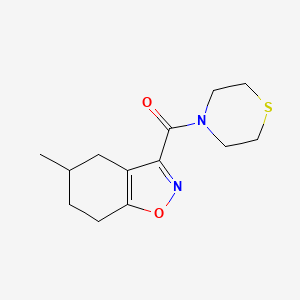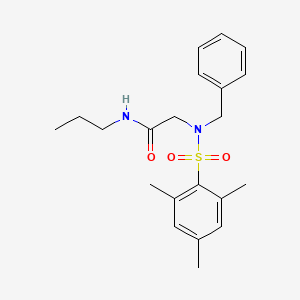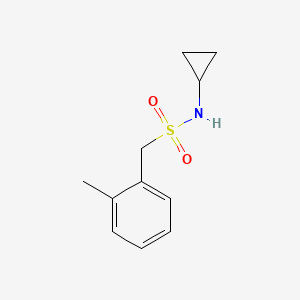![molecular formula C14H14N2O4S B4760815 methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4760815.png)
methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
Übersicht
Beschreibung
Methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as MTX, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family, which is known for its diverse range of biological activities. MTX has been shown to possess a variety of biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. In
Wissenschaftliche Forschungsanwendungen
Methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to possess anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a promising candidate for the development of new cancer therapies.
In addition to its anti-cancer activity, this compound has also been studied for its anti-inflammatory and anti-viral properties. This compound has been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammation associated with many diseases, including rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess anti-viral activity against a variety of viruses, including HIV and hepatitis C virus.
Wirkmechanismus
The mechanism of action of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is complex and not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cell growth and proliferation, this compound has also been shown to inhibit the activity of several enzymes involved in the production of inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has a well-defined mechanism of action, which makes it a useful tool for studying the role of DHFR in cell growth and proliferation.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the effects of this compound on cell growth and proliferation can be influenced by a variety of factors, including the cell type and culture conditions.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-({[(3-methoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. One area of research is the development of new cancer therapies based on this compound. Researchers are exploring the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Additionally, researchers are investigating the use of this compound in the treatment of other diseases, such as inflammatory bowel disease and viral infections.
Another area of research is the development of new synthetic methods for this compound. Researchers are exploring new chemical reactions and catalysts that can be used to improve the yield and purity of this compound.
Conclusion:
In conclusion, this compound is a promising compound that has a variety of potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a useful tool for studying a variety of biological processes. While there are some limitations to the use of this compound in lab experiments, its well-defined mechanism of action and relative stability make it a valuable compound for research. Future research on this compound is likely to lead to the development of new therapies for a variety of diseases.
Eigenschaften
IUPAC Name |
methyl 3-[(3-methoxyphenyl)carbamoylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-10-5-3-4-9(8-10)15-14(18)16-11-6-7-21-12(11)13(17)20-2/h3-8H,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXIXCYNEGJPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-N-phenyl-4-[({[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4760732.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(3-ethoxypropyl)acetamide](/img/structure/B4760744.png)
![methyl 4-phenyl-2-({[2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4760755.png)

![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-methylethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4760770.png)
![1-(2-fluorophenyl)-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760777.png)


![N-butyl-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4760786.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4760807.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4760816.png)


![N-(4-chlorobenzyl)-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4760841.png)